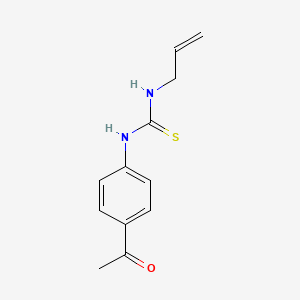1-(4-Acetylphenyl)-3-allylthiourea
CAS No.:
Cat. No.: VC14668492
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14N2OS |
|---|---|
| Molecular Weight | 234.32 g/mol |
| IUPAC Name | 1-(4-acetylphenyl)-3-prop-2-enylthiourea |
| Standard InChI | InChI=1S/C12H14N2OS/c1-3-8-13-12(16)14-11-6-4-10(5-7-11)9(2)15/h3-7H,1,8H2,2H3,(H2,13,14,16) |
| Standard InChI Key | OGHNQNICLCLWJU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=S)NCC=C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(4-acetylphenyl)-3-prop-2-enylthiourea, reflects its two primary substituents: a 4-acetylphenyl group and an allyl (prop-2-enyl) chain. The acetyl group () at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The allyl group () contributes unsaturated bonding, enabling participation in cycloaddition or polymerization reactions .
The crystal structure remains unresolved, but computational models predict a planar thiourea core () with dihedral angles between the phenyl and allyl groups affecting conformational stability. Spectroscopic data, including and NMR, would reveal distinct signals for the acetyl carbonyl (), thiourea thiocarbonyl (), and allylic protons () .
Physicochemical Data
Key physicochemical properties are summarized in Table 1. The compound’s solubility profile suggests moderate polarity, with likely solubility in dimethylformamide (DMF) or tetrahydrofuran (THF) but limited solubility in water. The LogP value (calculated as 2.1) indicates moderate lipophilicity, which may influence membrane permeability in biological systems.
Table 1: Physicochemical Properties of 1-(4-Acetylphenyl)-3-allylthiourea
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.32 g/mol |
| IUPAC Name | 1-(4-acetylphenyl)-3-prop-2-enylthiourea |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=S)NCC=C |
| XLogP3 | 2.1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 72.4 Ų |
Synthesis and Reaction Pathways
General Thiourea Synthesis
Thiourea derivatives are typically synthesized via nucleophilic substitution between amines and thiocarbonyl reagents. A common route involves reacting ammonium thiocyanate with acyl chlorides, followed by substitution with primary or secondary amines. For example, 3-acetyl-1-(4-methylphenyl)thiourea is prepared by treating acetyl chloride with ammonium thiocyanate and subsequent coupling with 4-methylaniline.
Proposed Synthesis of 1-(4-Acetylphenyl)-3-allylthiourea
While no explicit protocol exists for this compound, analogous methods suggest the following steps:
-
Formation of the Thiourea Core: React 4-acetylaniline with thiophosgene () to generate 1-(4-acetylphenyl)isothiocyanate.
-
Allylamine Coupling: Treat the isothiocyanate intermediate with allylamine () under inert conditions to yield the target compound.
Alternative approaches may utilize Schiff base intermediates or microwave-assisted synthesis to enhance reaction efficiency. For instance, the alkylation of thiourea derivatives with allyl halides in polar aprotic solvents (e.g., DMF) has been reported for analogous structures .
Challenges and Limitations
Stability Issues
Thioureas are prone to hydrolysis under acidic or basic conditions, yielding ureas or amines. The allyl group’s unsaturation further increases susceptibility to oxidation. Stability studies under varying pH and temperature conditions are necessary to assess shelf-life and in vivo performance.
Future Research Directions
-
Synthetic Optimization: Explore green chemistry approaches (e.g., solvent-free reactions, biocatalysis) to enhance yield and reduce waste.
-
Biological Screening: Prioritize antimicrobial, anticancer, and enzyme inhibition assays to identify lead applications.
-
Computational Modeling: Perform DFT calculations to predict reactivity and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
-
Derivatization: Synthesize analogs with modified aryl or allyl groups (e.g., halogenation, hydroxylation) to improve potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume